1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-7-8(11-6)10-3-2-9-7/h2-4H,1H3,(H,10,11) |
InChI Key |
OKGMJBISTTVUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyrazine Derivatives
Elucidating the Role of the 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone Moiety in Biological Interactions
The this compound moiety serves as a key building block in the development of biologically active compounds, particularly kinase inhibitors. The acetyl group at the C-6 position of the pyrrolo[2,3-b]pyrazine core can play a significant role in modulating the compound's interaction with its biological target.
Positional and Substituent Effects on Biological Activity of Pyrrolo[2,3-b]pyrazines
The biological activity of pyrrolo[2,3-b]pyrazine derivatives is highly dependent on the nature and position of substituents on both the pyrrole (B145914) and pyrazine (B50134) rings.
Modulation of Substituents on the Pyrrole Ring (e.g., C-3, N-5)
Substitutions at the C-3 position of the pyrrole ring have been shown to be critical for the activity of pyrrolo[2,3-b]pyrazine-based inhibitors. In a series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives designed as topoisomerase II inhibitors, the nature of the substituent at C-3 significantly impacted their antiproliferative activity. byu.edu For instance, the introduction of a benzothiazolyl group at this position was found to be important for inhibitory action. byu.edu
The N-5 position of the pyrrole ring is another key site for modification. In studies on pyrrolo[3,2-d]pyrimidines, a closely related scaffold, N-5 substitution was found to modulate both toxicity and activity. bldpharm.com Aliphatic groups at the N-5 position were shown to increase activity against multidrug resistance protein 1 (MRP1). bldpharm.com Specifically, a cyclopropyl (B3062369) group at N-5 imparted the greatest effect. bldpharm.com This highlights the importance of exploring various substituents at this position to fine-tune the pharmacological profile of these compounds.
| Position | Substituent | Effect on Biological Activity | Reference |
| C-3 | Benzothiazolyl | Important for topoisomerase II inhibitory activity | byu.edu |
| N-5 | Aliphatic groups (e.g., cyclopropyl) | Increased activity against MRP1 | bldpharm.com |
Modulation of Substituents on the Pyrazine Ring (e.g., C-6)
The C-6 position of the pyrazine ring is a crucial point for introducing diversity and influencing the biological activity of pyrrolo[2,3-b]pyrazine derivatives. In the context of kinase inhibitors, substitutions at this position can directly interact with the solvent-exposed region of the ATP-binding site.
In the development of FGFR inhibitors, replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine core led to a dramatic increase in binding activity. nih.gov Further modifications at the C-6 position of the pyrrolo[2,3-b]pyrazine ring with various aryl groups demonstrated the importance of this position for potency. google.com For example, 6-phenyl and 6-(4-chlorophenyl) substitutions have been reported in potent kinase inhibitors. google.com The nature of the aryl group, including its electronic properties and substitution pattern, can significantly affect the inhibitory activity.
| Position | Substituent | Effect on Biological Activity | Reference |
| C-6 | Phenyl | Potent kinase inhibitory activity | google.com |
| C-6 | 4-Chlorophenyl | Potent kinase inhibitory activity | google.com |
| C-6 | 2-Furyl | Potent kinase inhibitory activity | google.com |
Influence of Linker Chemistry and Terminal Moieties
For example, in a series of pyrrolo[2,3-b]pyridine derivatives, a key 5-atom linker was maintained between the core and a distal phenyl ring to achieve potent c-Met inhibition. nih.gov The terminal moieties themselves offer a wide scope for modification to enhance binding affinity and selectivity. These groups can interact with specific sub-pockets of the kinase active site, and their properties can be tuned to improve solubility and other drug-like characteristics.
Structure-Selectivity Relationships in Pyrrolo[2,3-b]pyrazine Kinase Inhibitors
Achieving selectivity for a specific kinase over others is a major goal in the development of kinase inhibitors to minimize off-target effects. The substitution pattern on the pyrrolo[2,3-b]pyrazine scaffold plays a crucial role in determining the selectivity profile of these inhibitors.
For instance, in the development of RET kinase inhibitors based on a pyrrolo[2,3-d]pyrimidine core, specific substitutions were key to achieving selectivity against the anti-target KDR. nih.gov The optimization of these inhibitors involved careful selection of substituents to maximize interactions with the target kinase while minimizing binding to off-target kinases. Kinase selectivity is often assessed by screening compounds against a panel of kinases, and the results guide further structural modifications. For example, a study on pyrrolo-pyrazoles showed that different substitution patterns resulted in varying inhibition profiles against a panel of kinases. google.com
| Compound Scaffold | Target Kinase | Key Substitutions for Selectivity | Reference |
| Pyrrolo[2,3-d]pyrimidine | RET | Optimized substituents to avoid KDR binding | nih.gov |
| Pyrrolo-pyrazole | Various | Varied substitution patterns leading to different selectivity profiles | google.com |
| Pyrrolo[2,1-f] researchgate.netnih.govtriazine | EGFR/HER2 | Specific substitutions leading to high selectivity over other kinases |
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) of Pyrrolopyrazines
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools in the design and optimization of pyrrolo[2,3-b]pyrazine derivatives. QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent and selective inhibitors.
Various computational techniques, including multiple linear regression (MLR) and artificial neural networks (ANN), have been applied to pyrazine derivatives to develop QSAR models. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. The quality of a QSAR model is assessed by its statistical significance and predictive power. Successful QSAR models can provide insights into the key structural features required for high biological activity and can be used for virtual screening of compound libraries to identify promising new candidates.
Pre Clinical Biological Activity Spectrum and Molecular Target Identification of Pyrrolo 2,3 B Pyrazine Analogs
Kinase Inhibition Profiles of Pyrrolo[2,3-b]pyrazine Derivatives
The 5H-pyrrolo[2,3-b]pyrazine core is a versatile scaffold that has been extensively utilized in the development of inhibitors for several key kinase families. Its structural features allow for modifications that can be tailored to achieve high potency and selectivity for specific kinase targets. This has led to the discovery of numerous derivatives with significant preclinical activity.
Janus Kinase (JAK) Family Inhibition (JAK1, JAK2, JAK3)
Derivatives of the pyrrolo[2,3-b]pyrazine scaffold have demonstrated significant potential as inhibitors of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. These enzymes are critical components of signaling pathways for numerous cytokines and growth factors, making them attractive targets for autoimmune diseases and certain cancers.
One area of focus has been the development of 3-amido-5-cyclopropylpyrrolopyrazines. Through optimization of this series, researchers have developed potent analogs with good kinome selectivity. nih.gov Notably, efforts have been made to achieve selectivity between different JAK isoforms. For instance, some analogs have shown preferential inhibition of JAK3 over JAK1. nih.gov This is significant because different JAK enzymes have distinct biological roles, and selective inhibition may offer a better therapeutic window and reduced side effects. The evaluation of these compounds in cellular and in vivo models has confirmed their functional selectivity, demonstrating modulation of specific cytokine-stimulated pathways. nih.gov
While many JAK inhibitors target multiple family members, the development of selective inhibitors is an ongoing area of research. nih.gov For example, tofacitinib (B832) is a known pan-JAK inhibitor, affecting JAK1, JAK2, and JAK3. nih.gov The pyrrolo[2,3-b]pyrazine scaffold offers a platform for developing more selective inhibitors.
Table 1: Inhibition of JAK Family by Pyrrolo[2,3-b]pyrazine Analogs
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Key Findings |
|---|---|---|---|
| 3-Amido-5-cyclopropylpyrrolopyrazines | JAK3, JAK1 | Potent, selective for JAK3 vs JAK1 | Showed functional selectivity in cellular and in vivo models. nih.gov |
| Tofacitinib (for comparison) | JAK1, JAK2, JAK3 | Varies by kinase | A pan-JAK inhibitor used as a benchmark. nih.gov |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising core for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.govresearchgate.net Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target. nih.gov
Research initiated from a hit compound identified in a c-Met inhibitor project led to the exploration of pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine ring significantly increased the inhibitory activity against FGFR1. nih.gov This highlights the importance of the core scaffold in achieving potent inhibition.
Further optimization of the substituents on the pyrrolo[2,3-b]pyrazine ring has led to the discovery of highly potent and selective FGFR inhibitors. For example, compound 13 (structure not fully disclosed in the provided abstract) demonstrated an IC50 of 0.6 nM against FGFR1 and exhibited high selectivity and favorable metabolic properties. nih.gov The development of these inhibitors was guided by the co-crystal structure of an analog with FGFR1, allowing for rational design. researchgate.net
Table 2: FGFR1 Inhibition by Pyrrolo[2,3-b]pyrazine Derivatives
| Compound/Analog | FGFR1 IC50 (nM) | Key Findings |
|---|---|---|
| Compound 9 | >90% inhibition at 1 µM | Changing to a 5H-pyrrolo[2,3-b]pyrazine scaffold dramatically increased activity. nih.gov |
| Compound 13 | 0.6 | Highly potent and selective with favorable metabolic properties. nih.gov |
Adaptor-Associated Kinase 1 (AAK1) Inhibition
Adaptor-Associated Kinase 1 (AAK1) has emerged as a potential target for the development of broad-spectrum antiviral agents. While the provided information primarily focuses on a pyrrolo[2,3-b]pyridine scaffold for AAK1 inhibition, it establishes a proof of concept for targeting this kinase with related heterocyclic structures. nih.gov The research demonstrated that isosteric replacement of a carboxamide linker with various five-membered heterocycles on a pyrrolo[2,3-b]pyridine core led to potent AAK1 inhibitors with IC50 values in the low nanomolar range. nih.gov
Given the structural similarities and the known interchangeability of these scaffolds in kinase inhibitor design, it is plausible that pyrrolo[2,3-b]pyrazine analogs could also be effective AAK1 inhibitors. However, direct evidence of AAK1 inhibition by derivatives of 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone was not prominent in the provided search results.
Mesenchymal-Epithelial Transition Factor (c-MET) Inhibition
The Mesenchymal-Epithelial Transition Factor (c-MET) is a receptor tyrosine kinase that plays a crucial role in tumor progression and metastasis. While some research into c-MET inhibitors has focused on pyrazolo[3,4-b]pyridine derivatives, the initial hit for the successful FGFR inhibitor program mentioned earlier was from a c-MET inhibitor project. nih.govnih.govresearchgate.net This suggests a degree of cross-reactivity and the potential for developing pyrrolo[2,3-b]pyrazine-based c-MET inhibitors.
The development of type II inhibitors, which bind to an allosteric site, is an area of interest to overcome resistance to type I inhibitors that are ATP-competitive. nih.gov The versatility of the pyrrolo[2,3-b]pyrazine scaffold could potentially be exploited to design such allosteric inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Research into CDK inhibitors has explored the related pyrrolo[2,3-d]pyrimidine scaffold, which has shown promise. nih.govnih.gov For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and showed strong inhibitory activity against CDK9. nih.govnih.gov The most potent compound from this series, 2g , effectively inhibited cancer cell proliferation by blocking Rb phosphorylation. nih.govresearchgate.net
Although the core is slightly different, the success of the pyrrolo[2,3-d]pyrimidine scaffold suggests that the closely related pyrrolo[2,3-b]pyrazine core could also serve as a template for the design of CDK inhibitors. A separate study on halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' identified compound 5k as a potent inhibitor of multiple kinases, including CDK2, with an IC50 of 204 nM. mdpi.com
Table 3: CDK Inhibition by Related Pyrrolopyrimidine Derivatives
| Compound/Analog | Target Kinase | IC50 (nM) | Key Findings |
|---|---|---|---|
| Compound 2g (pyrrolo[2,3-d]pyrimidine) | CDK9 | Strong inhibition (specific IC50 not provided) | Inhibited cancer cell proliferation by blocking Rb phosphorylation. nih.govresearchgate.net |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | CDK2 | 204 | A multi-targeted kinase inhibitor. mdpi.com |
Phosphodiesterase 10A (PDE10A) Antagonism
Phosphodiesterase 10A (PDE10A) is an enzyme involved in intracellular signaling, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders. The provided search results did not directly link the pyrrolo[2,3-b]pyrazine scaffold to PDE10A antagonism. Research in this area has focused on other heterocyclic structures, such as 5,6-disubstituted pyridin-2(1H)-one derivatives. nih.gov One such compound, 18b , was identified as a lead with an IC50 of 1.6 nM for PDE10A. nih.gov While this demonstrates the potential for small molecule inhibitors to target PDE10A, further research would be needed to explore the utility of the pyrrolo[2,3-b]pyrazine scaffold in this context.
Other Protein Kinase Targets (e.g., B-Raf, Sirt6)
Pyrrolo[2,3-b]pyrazine analogs have demonstrated inhibitory activity against a variety of protein kinases beyond the more commonly studied families. Research has identified their potential as inhibitors of kinases such as B-Raf and the histone deacetylase Sirtuin 6 (SIRT6), which are implicated in cancer pathogenesis.
B-Raf: The B-Raf protein is a critical component of the MAPK/ERK signaling cascade, and mutations, such as the V600E mutation, are prevalent in malignant melanoma. nih.gov Targeting this pathway is a key therapeutic strategy. While direct inhibition of B-Raf has faced clinical challenges, targeting downstream effectors like MEK has shown more promise in reducing melanoma metastases. nih.gov
Sirtuin 6 (SIRT6): SIRT6 is a chromatin-associated histone deacetylase that plays a role in epigenetic regulation. nih.gov Studies have revealed that a deficiency in SIRT6 can induce resistance to MAPK inhibitors in melanoma cells with the BRAF V600E mutation. nih.gov This resistance is mediated through the activation of IGF-1R and downstream AKT signaling. nih.gov SIRT6 directly regulates the IGFBP2 locus, and its primary deacetylase target in melanoma appears to be H3K56ac. nih.gov
In addition to B-Raf and SIRT6, various pyrrolopyrazine-based compounds have been developed to target other significant kinases:
Fibroblast Growth Factor Receptors (FGFRs): A series of 5H-pyrrolo[2,3-b]pyrazine derivatives were identified as potent FGFR kinase inhibitors, representing a promising avenue for cancer therapy. nih.gov
Janus Kinase 3 (JAK3): Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers have been discovered as potent and selective ATP-competitive inhibitors of JAK3. nih.gov
Serine/Threonine Kinases: Substituted pyrrolo[2,3-b]pyrazine derivatives have been synthesized and investigated as inhibitors of serine/threonine kinases, which are crucial for pathogenesis in various diseases. researchgate.net
Ribosomal S6 Kinase (RSK): Carboxamide derivatives based on a tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine scaffold have been developed as inhibitors of p90 ribosomal S6 kinase (RSK). google.com
Table 1: Selected Protein Kinase Targets of Pyrrolo[2,3-b]pyrazine Analogs
| Kinase Target | Compound Scaffold | Therapeutic Relevance | Reference |
|---|---|---|---|
| FGFR | 5H-Pyrrolo[2,3-b]pyrazine | Cancer | nih.gov |
| JAK3 | 5H-Pyrrolo[2,3-b]pyrazine-2-phenyl ether | Inflammatory diseases, Cancer | nih.gov |
| B-Raf/SIRT6 | General (Pathway context) | Melanoma | nih.govnih.gov |
| RSK | Tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine | Cancer | google.com |
Enzyme and Receptor Binding Studies (e.g., SPR, ITC)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for quantifying the binding affinity and thermodynamics of small molecules to their protein targets.
In the development of anti-influenza agents targeting the PB2 subunit of the viral RNA-dependent RNA polymerase, a series of derivatives based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were evaluated. nih.gov One of the most potent compounds, designated 12b, demonstrated strong binding to the PB2 protein. nih.gov SPR and ITC assays confirmed these interactions, yielding dissociation constant (KD) values of 0.11 µM and 0.19 µM, respectively. nih.gov
Other binding assessment methods have also been employed. For instance, novel spiro-pyrrolopyridazine derivatives were evaluated for their EGFR kinase inhibitory activity using Homogeneous Time-Resolved Fluorescence (HTRF) assays, with IC50 values determined through data analysis. metu.edu.tr Furthermore, fluorescence quenching studies have been used to investigate the binding of pyrrolo[2,3-b]pyrazine derivatives to transport proteins like Human Serum Albumin (HSA), determining binding constants and free energies of the interaction. researchgate.net
Table 2: Enzyme and Receptor Binding Data for Pyrrolopyrazine Analogs
| Compound Series | Target | Assay Method | Key Finding (Value) | Reference |
|---|---|---|---|---|
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | Influenza Virus PB2 | SPR | KD = 0.11 µM | nih.gov |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | Influenza Virus PB2 | ITC | KD = 0.19 µM | nih.gov |
| Spiro-pyrrolopyridazine | EGFR Kinase | HTRF | Significant inhibitory activity | metu.edu.tr |
| Pyrrolo[2,3-b]pyrazine derivative | Human Serum Albumin (HSA) | Fluorescence Quenching | Binding Constant (K) = 3.9±0.05×10⁴ M⁻¹ | researchgate.net |
Anti-infective Modulatory Activities in in vitro Models (e.g., antimicrobial, antiviral against influenza virus PB2)
The pyrrolopyrazine core is a key pharmacophore in the development of novel anti-infective agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses. researchgate.net
Antiviral Activity: A significant area of research has focused on the inhibition of the influenza virus. The RNA-dependent RNA polymerase (RdRp) is a highly conserved and critical enzyme for viral replication, making it an attractive drug target. mdpi.com Specifically, the PB2 subunit of the polymerase, which is involved in snatching 5'-capped RNA fragments from host pre-mRNAs to prime viral transcription, has been targeted successfully. nih.govnih.gov Pyrrolo[2,3-b]pyridine-containing pyrazinone derivatives have been identified as potent PB2 inhibitors. nih.gov One such compound exhibited an EC50 value of 1.025 µM in an antiviral activity assay with a high selectivity index, as its CC50 value was greater than 100 µM. nih.gov Other related scaffolds, such as pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines, have also shown promising antiviral activity against influenza A (H1N1), with a plausible mechanism involving neuraminidase inhibition. urfu.ru
Antimicrobial Activity: Analogs of the pyrrolopyrazine scaffold have shown notable antibacterial and antifungal properties. For example, certain pyrrolo[2,3-d]pyrimidine derivatives displayed excellent activity against Candida albicans and potent activity against the bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL. nih.gov Additionally, various pyrazinamide (B1679903) analogs have been synthesized and tested for antimycobacterial activity, with some showing bactericidal effects against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium intracellulare in vitro. nih.gov
Table 3: Anti-infective Activity of Pyrrolopyrazine Analogs and Related Scaffolds
| Compound Scaffold | Target Organism/Protein | Activity Metric (Value) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine-pyrazinone | Influenza A Virus (PB2) | EC50 = 1.025 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | MIC = 0.31 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Candida albicans | MIC = 0.31-0.62 mg/mL | nih.gov |
| Pyrazinamide analog | Mycobacterium tuberculosis | Bactericidal activity | nih.gov |
| Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine | Influenza A Virus (H1N1) | IC50 = 4 µg/mL | urfu.ru |
Cellular Activity Assessments of Pyrrolopyrazines in in vitro Cell Line Models
The anticancer potential of pyrrolopyrazine analogs has been extensively evaluated in various human cancer cell lines, focusing on their effects on cell cycle progression, induction of cell death, and inhibition of proliferation. researchgate.netnih.govresearchgate.net
Disruption of the cell cycle is a hallmark of many anticancer agents. Several pyrrolopyrazine analogs and related heterocyclic compounds have been shown to induce cell cycle arrest, primarily at the G2/M checkpoint.
A study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analog demonstrated a dose-dependent increase in the population of colorectal cancer cells (HCT116 and HCT8) in the G2/M phase. nih.gov This arrest is consistent with the compound's mechanism as a microtubule-stabilizing agent, which disrupts the formation of the mitotic spindle required for cell division. nih.gov Similarly, certain halogenated pyrrolo[3,2-d]pyrimidines were found to cause an accumulation of triple-negative breast cancer cells (MDA-MB-231) at the G2/M stage. nih.gov In some breast cancer cell lines, microtubule-depolymerizing agents can induce a simultaneous arrest in both G1 and G2 phases, a phenomenon linked to the p53-independent induction of the Cdk inhibitor p21. nih.gov The cell cycle is a fundamental process for cell proliferation, and its checkpoints (G1, S, G2, M) are critical targets for therapeutic intervention. biorxiv.org
Inducing programmed cell death, primarily through apoptosis, is a desired outcome for anticancer therapies. Pyrrolopyrazine derivatives have been shown to trigger this process in various cancer models.
One halogenated pyrrolo[3,2-d]pyrimidine derivative was found to be a robust inducer of apoptosis in MDA-MB-231 breast cancer cells, which occurred alongside a G2/M cell cycle arrest. nih.gov Another study involving novel spiro-pyrrolopyridazine derivatives revealed the induction of apoptotic cell death, which was mechanistically linked to the inhibition of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic Bax and cytochrome c. metu.edu.tr The growth-inhibitory effect of a 4-chloropyrrolo[2,3-d]pyrimidine monomer in pancreatic adenocarcinoma cells was also associated with the induction of apoptosis and primary necrosis. nih.gov
Autophagy, another form of programmed cell death or a survival mechanism, is also modulated by these compounds. In some contexts, autophagy can play a protective role against drug-induced apoptosis. nih.gov For instance, inhibiting late-stage autophagy was shown to synergistically enhance the apoptotic cell death induced by a pyrrolo-1,5-benzoxazepine derivative in human colon cancer cells, suggesting that a combination therapy targeting both pathways could be effective. researchgate.net
The antiproliferative activity of pyrrolopyrazine analogs has been confirmed across a wide panel of cancer cell lines.
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of FGFR, a receptor tyrosine kinase often dysregulated in cancer, leading to the inhibition of cell proliferation. nih.gov In another study, nortopsentin analogues containing a 1H-pyrrolo[2,3-b]pyridine moiety exhibited potent antiproliferative activity against a panel of human cancer cell lines, with GI50 (50% growth inhibition) values ranging from micromolar to nanomolar concentrations. researchgate.net A separate series of pyrrolopyrazine derivatives yielded a hit compound with strong in vitro anticancer activity against oral adenosquamous carcinoma (CAL-27) and triple-negative breast cancer (MDA-MB-231) cells. researchgate.net Furthermore, halogenated pyrrolo[3,2-d]pyrimidines demonstrated antiproliferative effects with IC50 values in the low micromolar to sub-micromolar range against four different cancer cell lines. nih.gov In some cases, the mechanism of growth inhibition by related pyrazolopyrimidine scaffolds was found to be primarily through the inhibition of cellular proliferation rather than the induction of apoptosis. nih.gov
Table 4: Cellular Activity of Pyrrolopyrazine Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line(s) | Activity Observed | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolyldihydropyrazino[1,2-a]indoletrione | HCT116, HCT8 (Colorectal) | Cell Cycle Arrest | Dose-dependent G2/M arrest | nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidine | MDA-MB-231 (Breast) | Apoptosis, Cell Cycle Arrest | Robust apoptosis with G2/M arrest | nih.gov |
| Spiro-pyrrolopyridazine | Various cancer cells | Apoptosis | Inhibition of Bcl-2, induction of Bax | metu.edu.tr |
| 4-Chloropyrrolo[2,3-d]pyrimidine | CFPAC-1 (Pancreatic) | Apoptosis, Necrosis | Strong growth inhibition (IC50 = 0.79 µM) | nih.gov |
| Nortopsentin analogue (pyrrolo[2,3-b]pyridine) | Various cancer cells | Proliferation Inhibition | GI50 values from µM to nM range | researchgate.net |
| 5H-Pyrrolo[2,3-b]pyrazine | FGFR-dependent cells | Proliferation Inhibition | Potent FGFR kinase inhibition | nih.gov |
On-target Validation through Genetic Manipulation (e.g., Sirt6-knockdown)
Genetic manipulation techniques are crucial for validating that the biological effects of a small molecule inhibitor are indeed mediated through its intended molecular target. In the context of SIRT6, a key enzyme involved in DNA repair, metabolism, and inflammation, knockdown studies using RNA interference (RNAi) or CRISPR-Cas9 are instrumental. nih.govnih.gov These studies aim to mimic the pharmacological inhibition of the target, and the resulting phenotype should align with the effects observed with the compound .
For a hypothetical SIRT6 inhibitor with a pyrrolo[2,3-b]pyrazine scaffold, on-target validation would typically involve the following steps:
SIRT6 Knockdown: Introduction of siRNA or shRNA targeting SIRT6 into relevant cell lines (e.g., cancer cell lines where SIRT6 is implicated in disease progression). nih.gov The efficiency of knockdown is confirmed by measuring SIRT6 mRNA and protein levels.
Phenotypic Comparison: The cellular phenotype resulting from SIRT6 knockdown is compared to the phenotype observed upon treatment with the pyrrolo[2,3-b]pyrazine analog. Key readouts could include changes in cell proliferation, apoptosis, or metabolic pathways regulated by SIRT6. nih.govnih.gov
Rescue Experiments: To further confirm target specificity, a "rescue" experiment can be performed. This involves introducing a version of the SIRT6 gene that is resistant to the knockdown mechanism (e.g., due to silent mutations in the siRNA binding site) into the knockdown cells. If the observed phenotype is reversed, it provides strong evidence that the effect is specifically mediated by SIRT6.
A critical aspect of these validation studies is the analysis of downstream markers of SIRT6 activity. SIRT6 is a histone deacetylase, with a known substrate being histone H3 at lysine (B10760008) 9 (H3K9ac). nih.gov Therefore, an increase in H3K9ac levels would be expected upon both SIRT6 knockdown and treatment with a potent SIRT6 inhibitor. nih.gov
Table 1: Illustrative Data for On-Target Validation of a Hypothetical SIRT6 Inhibitor
| Experimental Condition | SIRT6 Protein Level | H3K9ac Level | Cellular Phenotype (e.g., Apoptosis) |
| Control (untreated) | Normal | Baseline | Low |
| Pyrrolo[2,3-b]pyrazine analog | Normal | Increased | High |
| SIRT6 Knockdown (siRNA) | Decreased | Increased | High |
| Scrambled siRNA (control) | Normal | Baseline | Low |
This table illustrates the expected concordance between the effects of a specific SIRT6 inhibitor and genetic knockdown of SIRT6, providing evidence for on-target activity.
Evaluation in in vivo Animal Models for Target Engagement and Pharmacodynamic Responses
Following in vitro validation, the evaluation of a pyrrolo[2,3-b]pyrazine-based SIRT6 inhibitor would proceed to in vivo animal models to assess target engagement and pharmacodynamic (PD) responses in a whole organism. These studies are essential to understand the compound's behavior and efficacy in a more complex biological system.
The choice of animal model would depend on the therapeutic indication. For oncology, this would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov For metabolic or inflammatory diseases, transgenic or diet-induced models of disease would be more appropriate.
Key aspects of in vivo evaluation include:
Target Engagement: Demonstrating that the compound reaches its target tissue and binds to SIRT6 at concentrations sufficient to elicit a biological response. This can be assessed by:
Western Blot Analysis: Measuring the levels of downstream markers of SIRT6 activity, such as H3K9ac, in tumor or tissue samples collected from treated animals. nih.gov A significant increase in H3K9ac would indicate target engagement.
Cell-based Target Engagement Assays: These assays can provide a quantitative measure of compound binding to its intracellular target. youtube.com
Pharmacodynamic (PD) Responses: Assessing the physiological and biochemical effects of the compound over time. PD markers are selected based on the known biology of the target and the intended therapeutic effect. For a SIRT6 inhibitor, PD responses could include:
Anti-tumor Efficacy: In cancer models, this would be measured by tumor growth inhibition or regression. nih.gov
Modulation of Inflammatory Markers: In inflammatory disease models, this could involve measuring the levels of pro-inflammatory cytokines.
Changes in Metabolic Parameters: In metabolic disease models, this might include monitoring blood glucose levels or other metabolic readouts. nih.gov
Table 2: Example of in vivo Target Engagement and Pharmacodynamic Response Study Design
| Treatment Group | Dosing Regimen | Tumor Volume | H3K9ac Levels in Tumor |
| Vehicle Control | Daily | Progressive Growth | Baseline |
| Pyrrolo[2,3-b]pyrazine analog (Low Dose) | Daily | Moderate Inhibition | Moderate Increase |
| Pyrrolo[2,3-b]pyrazine analog (High Dose) | Daily | Significant Inhibition | Substantial Increase |
This table provides a simplified representation of an in vivo study, demonstrating a dose-dependent relationship between drug administration, target engagement (increased H3K9ac), and the desired pharmacodynamic response (tumor growth inhibition).
Molecular Interactions, Computational Chemistry, and Drug Design for Pyrrolo 2,3 B Pyrazinones
Ligand-Target Docking and Molecular Dynamics Simulations of Pyrrolo[2,3-b]pyrazine Analogs
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique is widely used in the early stages of drug design to screen virtual compound libraries and to prioritize candidates for synthesis and biological evaluation. For pyrrolo[2,3-b]pyrazine analogs, docking studies have been crucial in elucidating their interactions with the ATP-binding site of various kinases.
For instance, in the development of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, molecular docking was employed to understand the binding of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives. nih.govnih.gov These studies revealed that the pyrrolo[2,3-b]pyrazine scaffold can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov The docking poses of these inhibitors helped to rationalize their structure-activity relationships (SAR) and guide the design of more potent analogs. nih.gov
Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and characterize the conformational changes in both the ligand and the protein upon binding. This is particularly important for flexible molecules like many pyrrolo[2,3-b]pyrazine derivatives. The stability of the ligand-receptor complex during an MD simulation is a good indicator of a stable binding mode. mdpi.com
In studies of pyrrolo[2,3-d]pyrimidine derivatives, another class of kinase inhibitors structurally related to pyrrolo[2,3-b]pyrazines, MD simulations have been used to validate docking results and to understand the dynamic behavior of the inhibitor within the binding pocket. nih.gov These simulations can reveal subtle but important interactions that are not always apparent from static docking poses, providing a more complete picture of the binding event.
A study on novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors demonstrated the power of combining docking and MD simulations. rsc.org While docking did not show significant differences in the binding energies of the R- and S-enantiomers of the most active compound, MD simulations revealed that the R-enantiomer formed a more stable complex with the enzyme, as indicated by a lower root mean square deviation (RMSD) throughout the simulation. rsc.org This highlights the importance of MD simulations in refining the understanding of ligand binding and guiding the selection of the most promising stereoisomer.
Analysis of Binding Site Interactions and Key Residues for Pyrrolo[2,3-b]pyrazine-Based Ligands
The effectiveness of a kinase inhibitor is largely determined by its specific interactions with the amino acid residues lining the ATP-binding pocket. Computational analysis of these interactions is therefore essential for understanding the basis of inhibitor potency and selectivity. For pyrrolo[2,3-b]pyrazine-based ligands, several key interactions have been identified through molecular modeling studies.
A crucial interaction for many kinase inhibitors, including those with a pyrrolo[2,3-b]pyrazine core, is the formation of hydrogen bonds with the kinase hinge region. This region connects the N- and C-lobes of the kinase domain and is a key anchoring point for ATP and competitive inhibitors. Docking studies of 5H-pyrrolo[2,3-b]pyrazine derivatives as Janus kinase 3 (JAK3) inhibitors revealed that the pyrrolo[2,3-b]pyrazine scaffold can form hydrogen bonds with key residues in the hinge region. nih.gov
In the case of FGFR inhibitors, the pyrrolo[2,3-b]pyrazine scaffold was observed to form a hydrogen bond with the backbone of residue Ala564 at the hinge part. nih.gov This interaction is critical for anchoring the inhibitor in the active site. Beyond the hinge region, hydrophobic interactions with residues in the surrounding pocket also play a significant role in the binding affinity of these ligands. The phenyl ether moiety in a series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ether JAK3 inhibitors was shown to possess a favorable vector to achieve selectivity by interacting with specific residues in the binding site. nih.gov
The table below summarizes key binding interactions observed for pyrrolo[2,3-b]pyrazine and related heterocyclic kinase inhibitors with their target kinases, as identified through molecular modeling studies.
| Target Kinase | Ligand Scaffold | Key Interacting Residues | Type of Interaction | Reference |
| FGFR1 | 5H-Pyrrolo[2,3-b]pyrazine | Ala564 | Hydrogen Bond | nih.gov |
| JAK3 | 5H-Pyrrolo[2,3-b]pyrazine | Hinge Region Residues | Hydrogen Bond | nih.gov |
| GSK-3β | Pyrrolo[2,3-b]pyridine | ASP-133, VAL-135, LYS-85 | Hydrogen Bond | nih.gov |
| c-Met | Pyrrolo[2,3-d]pyrimidine | Met1160 | Hydrogen Bond | nih.gov |
| EGFR | Pyrrolo[2,3-d]pyrimidine | Gln791, Met793 | Hydrogen Bond | nih.gov |
These detailed analyses of binding site interactions provide a roadmap for the rational design of new inhibitors with improved potency and selectivity. By understanding which residues are critical for binding, medicinal chemists can design molecules that make more optimal contacts with the target kinase.
Conformational Analysis and Prediction of Bioactive Conformations of Pyrrolopyrazines
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a ligand to bind to its target, it must adopt a specific "bioactive conformation" that is complementary to the binding site. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of a molecule. Computational methods are invaluable for this purpose, especially for flexible molecules that can adopt a multitude of shapes.
For pyrrolopyrazine derivatives, which often contain flexible side chains, understanding their conformational preferences is key to designing effective inhibitors. A general pharmacophore model for receptor tyrosine kinase (RTK) inhibitors suggests that the ability of a molecule to adopt a specific low-energy binding orientation is crucial for its activity. nih.gov By adding a flexible linker to the pyrrolo[2,3-d]pyrimidine scaffold, researchers hypothesized that the phenyl ring could adopt multiple low-energy conformations, potentially leading to the inhibition of multiple RTKs. nih.gov
In the design of multi-kinase inhibitors, conformational flexibility can be an advantage, allowing a single molecule to adapt to the binding sites of different kinases. The design of N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines was based on the idea that increased side-chain flexibility would allow the phenyl ring to adopt multiple low-energy binding orientations, thereby improving the spectrum of RTK inhibition. nih.gov
In Silico Screening and Virtual Library Design for Novel Pyrrolo[2,3-b]pyrazine Scaffolds
The vastness of chemical space presents a significant challenge in drug discovery. It is impossible to synthesize and test every conceivable molecule. In silico screening, also known as virtual screening, offers a computational solution to this problem by rapidly evaluating large libraries of virtual compounds to identify those most likely to be active against a specific target. This approach allows researchers to focus their synthetic efforts on a smaller, more promising set of candidates.
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. nih.gov A model, such as a pharmacophore, is built based on the common features of these active molecules, and this model is then used to search a database for new compounds with similar features. rsc.org Structure-based virtual screening (SBVS), on the other hand, uses the three-dimensional structure of the target protein. mdpi.com A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. u-strasbg.fr
For the discovery of novel pyrrolo[2,3-b]pyrazine-based inhibitors, both approaches have been employed. In the development of FGFR inhibitors, a hit compound was identified from an internal c-Met inhibitor project and then optimized using a structure-based approach guided by a co-crystal structure. nih.govnih.gov This led to the discovery of a series of potent 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors. nih.gov
Virtual library design is a key component of in silico screening. Instead of screening existing compound collections, researchers can design and screen virtual libraries of novel compounds based on a specific scaffold, such as pyrrolo[2,3-b]pyrazine. This allows for the exploration of new chemical space and the design of compounds with improved properties. For example, a library of pyrrolo[2,3-d]pyrimidine derivatives was designed and synthesized to target multiple kinases. mdpi.com The design of these compounds was guided by the goal of creating hybrids of known pharmacophores. mdpi.com
The table below outlines the general steps involved in a virtual screening workflow for the discovery of novel pyrrolo[2,3-b]pyrazine-based kinase inhibitors.
| Step | Description |
| 1. Target Selection and Preparation | Identify the target kinase and obtain its 3D structure (from PDB or homology modeling). Prepare the structure for docking (e.g., add hydrogens, assign charges). |
| 2. Library Preparation | Select or design a library of virtual compounds. For pyrrolo[2,3-b]pyrazines, this could involve enumerating different substituents on the core scaffold. Prepare the library for docking (e.g., generate 3D conformations, assign charges). |
| 3. Docking and Scoring | Dock the virtual library into the prepared target structure. Score each docked compound based on its predicted binding affinity. |
| 4. Hit Selection and Filtering | Rank the compounds based on their scores and visually inspect the top-ranking hits to assess their binding modes and interactions. Apply filters for drug-likeness and other properties. |
| 5. Experimental Validation | Synthesize and experimentally test the most promising candidates to confirm their biological activity. |
This systematic approach allows for the efficient exploration of chemical space and the identification of novel and potent pyrrolo[2,3-b]pyrazine-based inhibitors.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target. rsc.org A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.
These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases for novel molecules that match the pharmacophore and are therefore likely to be active. rsc.org
In the context of pyrrolo[2,3-b]pyrazine and related scaffolds, pharmacophore modeling has been instrumental in the design of new kinase inhibitors. A general RTK pharmacophore model was used to guide the design of multikinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This model helped in reasoning that increasing the conformational flexibility of a side chain could lead to improved binding to multiple RTKs. nih.gov
Pharmacophore models can also be derived from the analysis of multiple ligand-protein crystal structures. For example, a pharmacophore model for JAK2/3 inhibitors was developed based on the binding mode of tofacitinib (B832), a known inhibitor with a pyrrolo[2,3-d]pyrimidine core. nih.gov This model identified key hydrogen bond interactions in the hinge region and hydrophobic interactions as being crucial for activity. nih.gov This pharmacophore was then used to screen a library of in-house compounds, leading to the identification of novel dual JAK2/3 inhibitors. nih.gov
Ligand-based drug design strategies, which include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are particularly useful when the three-dimensional structure of the target protein is not available. nih.gov By analyzing a series of active and inactive compounds, these methods can build predictive models that can be used to guide the design of new molecules with improved activity.
The following table lists the common pharmacophoric features identified for kinase inhibitors based on the pyrrolopyrazine and related scaffolds.
| Pharmacophoric Feature | Description | Importance |
| Hydrogen Bond Donor | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Crucial for interacting with the kinase hinge region. |
| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | Also important for hinge binding and other interactions. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Often involved in π-π stacking interactions with aromatic residues in the binding site. |
| Hydrophobic Group | A nonpolar group that avoids contact with water. | Important for occupying hydrophobic pockets in the binding site and contributing to binding affinity. |
By combining these pharmacophoric features in novel ways, medicinal chemists can design new pyrrolo[2,3-b]pyrazine derivatives with the potential to be potent and selective kinase inhibitors.
Medicinal Chemistry Development Strategies for Pyrrolo 2,3 B Pyrazin 6 Yl Ethanone Derivatives
Scaffold Hopping and Bioisosteric Replacement from Known Kinase Inhibitor Cores
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework of a known inhibitor while retaining key binding interactions. For the pyrrolo[2,3-b]pyrazine series, this approach has been instrumental in discovering new classes of kinase inhibitors.
Researchers have successfully employed scaffold hopping from known kinase inhibitor cores, such as the pyrazolopyrimidine scaffold of tofacitinib (B832), a well-known JAK inhibitor. nih.gov This led to the discovery of novel C-5 substituted pyrrolopyrazines as potent JAK inhibitors. nih.govresearchgate.net The rationale behind this hop was to explore new chemical space while maintaining the essential hydrogen bonding interactions with the kinase hinge region. researchgate.net Structure-based drug design, aided by co-crystal structures, has been a key enabler in this process, allowing for the rational design of new scaffolds that fit within the ATP-binding pocket of the target kinase. nih.govnih.gov For instance, the 5H-pyrrolo[2,3-b]pyrazine scaffold was identified as a promising starting point for modification based on its ability to increase binding activity for FGFR1 when compared to a 1H-pyrazolo[4,3-b]pyridine scaffold. mdpi.com
Bioisosteric replacement is another critical tool used in conjunction with scaffold hopping. In the context of pyrrolo[2,3-b]pyrazine derivatives, various bioisosteres have been explored to modulate potency, selectivity, and physicochemical properties. For example, the replacement of a central phenyl ring with a pyrazole (B372694) or other heterocyclic rings has been a common strategy to alter the vector and nature of substitutions, thereby influencing kinase interactions.
Lead Identification and Optimization Strategies Based on the Pyrrolo[2,3-b]pyrazine Core
Once a lead compound with the pyrrolo[2,3-b]pyrazine core is identified, extensive lead optimization is undertaken to improve its drug-like properties. This process involves a systematic exploration of the structure-activity relationships (SAR) by modifying different parts of the molecule.
For 5H-pyrrolo[2,3-b]pyrazine derivatives targeting FGFR, optimization efforts have focused on three main regions of the molecule: the substituent on the N5-position of the pyrrole (B145914) ring, the core itself, and the substituent at the C3-position. nih.gov Modifications at the N5-position with various sulfonyl groups, such as cyclohexylsulfonyl, were found to be crucial for potency. nih.gov The nature of the substituent at the C3-position, often a substituted pyrazole or another heterocycle, significantly impacts both potency and selectivity. mdpi.comnih.gov
The following table summarizes the FGFR1 enzymatic activity of some representative 5H-pyrrolo[2,3-b]pyrazine derivatives, illustrating the impact of different substitutions on inhibitory activity.
| Compound | N5-Substituent | C3-Substituent | FGFR1 IC₅₀ (nM) |
| 9 | Cyclohexylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 165 |
| 10 | Phenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 158 |
| 13 | Isopropylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 2.8 |
| 27 | Ethylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 3.5 |
| 28 | Methylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 12 |
| 29 | Propylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 3.2 |
| Data sourced from reference mdpi.com |
These optimization efforts are often guided by molecular modeling and co-crystal structures, which provide insights into the binding mode of the inhibitors and help in the rational design of new analogs with improved affinity. nih.gov
Strategies for Enhancing Target Selectivity and Potency
Achieving high selectivity for the target kinase over other kinases is a major challenge in the development of kinase inhibitors, as the ATP-binding sites are highly conserved across the kinome. Several strategies have been employed to enhance the selectivity and potency of pyrrolo[2,3-b]pyrazine derivatives.
One key strategy is to exploit unique, less conserved regions of the ATP-binding pocket. By designing substituents that can form specific interactions with non-conserved amino acid residues, it is possible to achieve a high degree of selectivity. For example, in the development of JAK inhibitors, modifications to the pyrrolopyrazine core were made to target specific pockets to modulate kinase activity and achieve selectivity between different JAK family members. nih.govresearchgate.net
Intramolecular hydrogen bonding is another sophisticated strategy used to pre-organize the molecule into a bioactive conformation, which can lead to enhanced potency and selectivity. nih.gov This conformational restriction reduces the entropic penalty upon binding to the target.
The table below shows the kinase selectivity profile of a potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitor, compound 13.
| Kinase | % Inhibition at 1 µM |
| FGFR1 | 99.5 |
| FGFR2 | 99.6 |
| FGFR3 | 99.1 |
| FGFR4 | 94.6 |
| KDR (VEGFR2) | 18.5 |
| c-Met | 10.3 |
| Ron | 2.5 |
| Tie2 | 1.2 |
| Data sourced from reference mdpi.com |
This data demonstrates that compound 13 is highly selective for the FGFR family of kinases over other related tyrosine kinases.
Prodrug Design for Improved Pre-clinical Pharmacokinetic Profiles of Pyrrolopyrazine Analogs
Poor pharmacokinetic properties, such as low aqueous solubility or rapid metabolism, can hinder the development of promising drug candidates. Prodrug strategies are often employed to overcome these limitations. A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body.
While specific examples of prodrugs for 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone derivatives are not detailed in the provided search results, general principles of prodrug design for kinase inhibitors are applicable. For compounds with low solubility, polar functional groups such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) chains can be appended to the molecule. These groups are designed to be cleaved by enzymes in the body, such as phosphatases or esterases, to release the active drug.
For pyrazolo[3,4-d]pyrimidine inhibitors, a similar scaffold, the prodrug approach has been successfully used to improve aqueous solubility and in vivo efficacy. nih.gov This often involves the introduction of a phosphate (B84403) group, which is then cleaved in vivo to release the active inhibitor. nih.gov Such a strategy could potentially be applied to pyrrolo[2,3-b]pyrazine derivatives to enhance their pharmacokinetic profiles.
Development of Assays for Biological Evaluation and Compound Screening
The development of robust and reliable biological assays is fundamental to the entire drug discovery process, from initial hit identification to lead optimization and preclinical characterization. A variety of assays are used to evaluate the biological activity of pyrrolo[2,3-b]pyrazine derivatives.
Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of the target kinase. Common formats include radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays that use fluorescently labeled substrates or antibodies to detect phosphorylation. For example, the inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 was determined using an enzymatic assay that measures the amount of phosphorylated substrate. mdpi.comnih.gov
Cellular Assays: To assess the activity of compounds in a more physiologically relevant context, cellular assays are employed. These assays measure the inhibition of kinase activity within a cell. This can be done by monitoring the phosphorylation of downstream signaling proteins using techniques like Western blotting or ELISA. nih.gov Cell proliferation or cytotoxicity assays, such as the MTT or CellTiter-Glo assays, are also used to determine the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase. nih.govmdpi.com
Selectivity Profiling: To determine the selectivity of the lead compounds, they are typically screened against a large panel of kinases. This provides a comprehensive view of the compound's off-target activities and helps in predicting potential side effects. mdpi.com
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of the inhibitor to the target kinase, providing valuable information about the thermodynamics of the interaction. nih.gov
The development and application of these assays are crucial for making informed decisions throughout the medicinal chemistry optimization process of pyrrolo[2,3-b]pyrazine-based kinase inhibitors.
Future Directions and Emerging Research Perspectives for 1 5h Pyrrolo 2,3 B Pyrazin 6 Yl Ethanone Research
Exploration of Novel Kinase Targets and Cellular Pathways for Pyrrolopyrazine Modulation
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully developed into potent inhibitors of several protein kinases, most notably Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govnih.gov Research has led to the discovery of derivatives with high affinity and selectivity for FGFR1. evitachem.comnih.gov Beyond FGFR, the broader pyrrolopyrazine and related heterocyclic families have shown activity against a range of other kinases, including c-Met, Cyclin-Dependent Kinases (CDK1/2/5), Glycogen Synthase Kinase 3 (GSK-3), and Bruton's tyrosine kinase (BTK). nih.govnih.gov
Future research should systematically expand the scope of kinase targets investigated for inhibitors derived from 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone. A forward-thinking approach would involve screening diversified compound libraries against broader panels of the human kinome. This could uncover unexpected inhibitory activities and open new therapeutic avenues. For instance, kinases implicated in inflammatory diseases, metabolic disorders, and other cancer types where pyrrolopyrazines have not been extensively tested represent fertile ground for new discoveries.
Moreover, there is a need to move beyond simple enzyme inhibition assays and explore the downstream effects of pyrrolopyrazine-mediated kinase modulation on cellular signaling pathways. Investigating how these compounds affect pathways such as MEK-ERK, PI3K-Akt, and PLCγ, which are downstream of FGFR, can provide a more complete picture of their mechanism of action and potential for therapeutic intervention or unintended effects. nih.gov The development of dual or multi-targeted inhibitors, which act on multiple cancer-related kinases, is also a promising strategy to overcome therapeutic resistance. nih.gov
| Established & Potential Kinase Targets for Pyrrolopyrazine Scaffolds | Associated Disease Areas | Reference |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | nih.govnih.govnih.gov |
| Hepatocyte Growth Factor Receptor (c-Met) | Cancer | nih.govnih.gov |
| Cyclin-Dependent Kinases (CDK1/2/5) | Neurodegenerative Disorders, Proliferative Disorders | nih.gov |
| Glycogen Synthase Kinase 3 (GSK-3) | Neurodegenerative Disorders | nih.gov |
| Bruton's Tyrosine Kinase (BTK), JAK3, ATR | Cancer, Inflammatory Diseases | nih.gov |
| Pim Kinases | Leukemia, Multiple Myeloma, Prostate Cancer | nih.gov |
| CLK4, HER2 | Metastatic Breast Cancer | nih.gov |
Advanced Synthetic Methodologies for Diversifying the Pyrrolopyrazine Scaffold
The therapeutic potential of the this compound scaffold is directly linked to the chemical diversity that can be generated from its core structure. The ability to strategically modify the scaffold at various positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties. While foundational synthetic routes exist, future efforts must focus on employing more advanced and efficient methodologies to rapidly build libraries of novel analogues. researchgate.net
Modern organic synthesis offers a powerful toolkit for this purpose. Techniques such as direct C-H arylation, cyclization, and ring annulation are established methods for creating pyrrolopyrazine derivatives. researchgate.netdntb.gov.ua For more complex modifications, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven effective for derivatizing related pyrrolopyrimidine scaffolds and can be readily applied here. princeton.edumdpi.com These methods allow for the precise introduction of a wide array of substituents onto the core, facilitating detailed structure-activity relationship (SAR) studies.
Future synthetic strategies should prioritize efficiency and modularity. The development of multi-component reactions, where three or more reactants combine in a single step, could provide a highly efficient pathway to complex trisubstituted pyrrolopyrazines. dntb.gov.ua Furthermore, exploring scaffold hopping—where the core is systematically replaced with related bioisosteric rings like pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine—could lead to compounds with entirely new biological profiles and intellectual property space. princeton.edursc.org
| Synthetic Methodology | Description | Application for Pyrrolopyrazine Diversification | Reference |
| Cross-Coupling Reactions | e.g., Suzuki-Miyaura, Buchwald-Hartwig. Forms carbon-carbon or carbon-heteroatom bonds. | Introduction of aryl, heteroaryl, and amine groups at various positions to explore binding pockets. | princeton.edumdpi.com |
| C-H Functionalization | Directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Modifies the scaffold without requiring pre-functionalized starting materials, improving step-economy. | researchgate.net |
| Annulation/Cyclization | Forms a new ring onto an existing scaffold. | Construction of the core pyrrolopyrazine ring system from simpler precursors. | researchgate.netdntb.gov.ua |
| Multi-Component Reactions | Three or more reactants combine in a one-pot reaction to form a complex product. | Rapid generation of highly substituted and diverse pyrrolopyrazine derivatives for screening. | dntb.gov.ua |
| Scaffold Hopping | Replacing the core scaffold with a bioisosteric equivalent. | Discovery of novel intellectual property and potentially improved drug-like properties. | princeton.edursc.org |
Integration of Artificial Intelligence and Machine Learning in Pyrrolopyrazine Drug Discovery
The process of discovering and optimizing new drugs is inherently complex, time-consuming, and expensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate and rationalize the design of novel this compound derivatives. google.comresearchgate.net
AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov For pyrrolopyrazine research, these models can be used to virtually screen vast chemical spaces, prioritizing the synthesis of compounds with the highest probability of being active against a specific kinase target. nih.gov This significantly reduces the time and resources spent on synthesizing and testing less promising molecules.
Furthermore, AI can predict crucial drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). google.com By building in silico ADMET models early in the design phase, researchers can filter out compounds likely to fail in later preclinical stages due to poor pharmacokinetic profiles or toxicity. evitachem.comgoogle.com Generative AI models represent another frontier; these algorithms can design entirely new molecules (de novo drug design) that are optimized for a desired therapeutic profile, such as high potency for a target kinase and low predicted off-target activity. nih.govnih.gov This approach can help explore novel chemical space around the pyrrolopyrazine scaffold that might not be obvious to a human chemist.
| AI/ML Application | Description | Impact on Pyrrolopyrazine Research | Reference |
| Predictive Activity Modeling | ML models (e.g., graph neural networks) are trained to predict the biological activity of molecules. | Prioritizes synthesis of the most promising derivatives, accelerating hit-to-lead optimization. | nih.govgoogle.com |
| Virtual Screening | AI algorithms rapidly screen large virtual libraries of compounds against a target. | Identifies potential hits from millions of virtual compounds for focused synthesis and testing. | nih.gov |
| ADMET Prediction | In silico models predict pharmacokinetic and toxicity properties. | Reduces late-stage attrition by flagging compounds with likely undesirable properties early on. | google.com |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Proposes innovative pyrrolopyrazine structures with optimized activity and selectivity profiles. | nih.govnih.gov |
Development of Pyrrolo[2,3-b]pyrazine Probes for Chemical Biology Applications
Beyond their direct therapeutic potential, derivatives of this compound can be developed into powerful chemical biology tools. These chemical probes are essential for identifying new biological targets, validating drug-target engagement in living cells, and elucidating complex biological pathways. google.commdpi.com
A key strategy is the design of photoaffinity labeling (PAL) probes. google.commdpi.com This involves modifying a potent pyrrolopyrazine inhibitor with two key functional groups: a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like biotin (B1667282) or a terminal alkyne for "click" chemistry). nih.govrsc.org When the probe binds to its target protein, it can be permanently cross-linked upon UV irradiation. The reporter tag then allows for the isolation and identification of the target protein and its binding partners, a crucial step for deconvoluting the mechanism of action of a new compound. nih.govrsc.org
Another approach is the creation of fluorescent probes by attaching a fluorophore to the pyrrolopyrazine scaffold. nih.gov Such probes would enable researchers to visualize the subcellular localization of the compound and its targets using advanced microscopy techniques. Furthermore, the pyrrolo[2,3-b]pyrazine scaffold can serve as the warhead for bifunctional molecules like proteolysis-targeting chimeras (PROTACs). A recently disclosed patent application describes pyrrolo[2,3-b]pyrazine-based compounds designed to recruit the HPK1 kinase to an E3 ubiquitin ligase, leading to its targeted degradation. researchgate.net This cutting-edge application demonstrates the scaffold's utility in developing tools that go beyond simple inhibition to actively manipulate protein levels within the cell.
Investigating Off-Target Activities and Polypharmacology of Pyrrolopyrazine Derivatives in Pre-clinical Settings
While the goal of drug design is often to create highly selective inhibitors, it is increasingly recognized that many effective drugs, particularly kinase inhibitors, exert their effects by interacting with multiple targets. nih.gov This phenomenon, known as polypharmacology, can be beneficial, leading to enhanced efficacy, but it can also be responsible for adverse side effects. Therefore, a critical future direction for any new series of pyrrolopyrazine inhibitors is the comprehensive investigation of their off-target activities.
Instead of only testing against a primary target, new derivatives should be profiled against broad panels of kinases (kinome scanning) and other relevant protein families in preclinical studies. This provides a detailed "polypharmacological fingerprint" for each compound. Understanding this fingerprint is crucial for several reasons. It can help rationalize unexpected biological effects observed in cellular assays and provide an early warning for potential toxicities. evitachem.com
Moreover, identifying and understanding off-target effects can sometimes be exploited for therapeutic benefit. An inhibitor might have a moderate effect on its primary target but a strong synergistic effect due to weak inhibition of several other nodes in a disease-relevant pathway. This detailed preclinical characterization is essential for selecting the best clinical candidates and for guiding their use in patients. It helps build a complete mechanistic rationale that goes beyond a single target, which is vital for predicting both efficacy and safety.
| Preclinical Investigation Area | Objective | Methodology | Reference |
| Kinome-Wide Profiling | To identify all kinase targets and off-targets of a compound. | In vitro binding or enzymatic assays against a large panel of recombinant kinases. | |
| Cellular Target Engagement | To confirm that the compound hits the intended target(s) in a cellular context. | Western blotting for downstream signaling, cellular thermal shift assays (CETSA). | evitachem.com |
| Phenotypic Screening | To assess the compound's overall effect on cell health, proliferation, and function. | High-content imaging, cell viability assays across diverse cancer cell lines. | evitachem.com |
| Early Toxicity Screening | To identify potential safety liabilities before in vivo studies. | In vitro cytotoxicity assays, hERG channel assays, cytochrome P450 inhibition assays. | google.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone?
- Methodology : The compound is synthesized via electrophilic acetylation of pyrrolopyrazine precursors. For example, a base-mediated reaction using KOH in ethanol/water enables regioselective acetylation at the pyrrole nitrogen (see Scheme 1 , Table 1 ) . Alternative routes include metal-free methods, such as Na2S·5H2O-mediated cyclization in DMF, which avoids transition-metal catalysts .
- Key Considerations : Solvent choice (e.g., ethanol vs. DMF) and base strength significantly influence reaction efficiency.
Q. How is regioselectivity controlled during the functionalization of pyrrolopyrazine derivatives?
- Mechanistic Insight : Substituent effects on the pyrrolopyrazine ring dictate regioselectivity. Electron-donating groups (e.g., phenyl in 4a ) direct acetylation to the pyrrole nitrogen, while steric hindrance from bulky substituents reduces yields at hindered positions .
- Experimental Validation : NMR and X-ray crystallography confirm regiochemical outcomes. For example, X-ray data for pyrazoline derivatives validate structural assignments .
Q. What analytical techniques are recommended for characterizing this compound?
- Protocols :
- NMR : 1H/13C NMR to confirm acetyl group integration and regiochemistry.
- Mass Spectrometry : High-resolution MS for molecular weight verification.
- X-ray Crystallography : To resolve ambiguities in regioselectivity (e.g., pyrazoline derivatives in ).
Advanced Research Questions
Q. How can conflicting data on regioselectivity in pyrrolopyrazine acetylation be resolved?
- Case Study : Compare substituent effects from electrophilic reactions (e.g., phenyl vs. methyl groups). For instance, 4a (phenyl-substituted) yields 83% product under optimized KOH/ethanol conditions, while sterically hindered analogs (e.g., 3-bromophenyl) show <50% yields due to steric clash .
- Resolution Strategy : Computational modeling (DFT) to predict reactive sites and experimental validation via competitive reactions.
Q. What strategies optimize reaction conditions for sterically hindered derivatives?
- Data-Driven Approach :
| Substituent | Yield (%) | Conditions |
|---|---|---|
| Methoxy | 83 | KOH/EtOH |
| Cyano | 66 | KOH/EtOH |
| 3-Bromophenyl | 47 | Na2S/DMF |
| Source: Adapted from |
- Recommendations : Use polar aprotic solvents (e.g., DMF) and milder bases to mitigate steric effects.
Q. What computational tools predict the reactivity of this compound in heterocyclic chemistry?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Pyrazoline derivatives’ crystallographic data (e.g., bond angles in ) inform force-field parameters for molecular dynamics simulations.
Q. Are there known biological targets or mechanisms for pyrrolopyrazine-based compounds?
- Hypothesis Generation : Structurally related pyrazoline derivatives exhibit antifungal, anti-inflammatory, and anticancer activities via enzyme/receptor interactions . While direct data on this compound is limited, its acetyl group and heterocyclic core suggest potential bioactivity.
- Experimental Design : Screen against kinase or protease libraries to identify binding partners.
Methodological Notes
- Safety Protocols : The compound’s analogs (e.g., 1-(2-chloro-5-methylpyridin-3-yl)ethanone) require PPE due to H302 toxicity . Store in inert atmospheres to prevent decomposition.
- Synthetic Scalability : Milligram-scale reactions (e.g., 50 mg in ) are typical for exploratory studies. Scale-up requires solvent optimization (e.g., ethanol vs. DMF recovery).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
